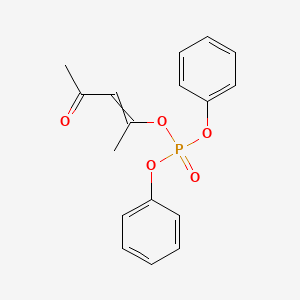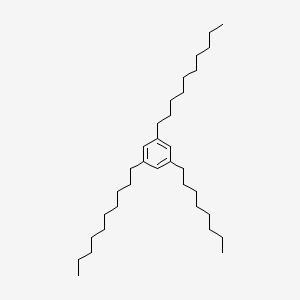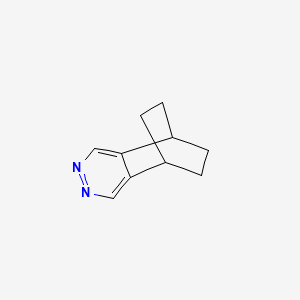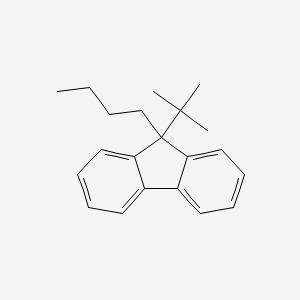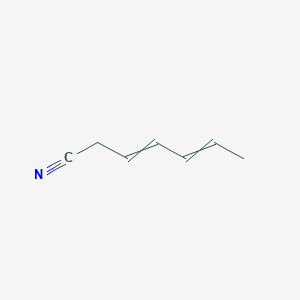
Hepta-3,5-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-3,5-dienenitrile is an organic compound characterized by the presence of two conjugated double bonds and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hepta-3,5-dienenitrile can be synthesized through various methods, including the free-radical cyclisation of 2-aminoalka-2,5-dienenitriles. This process involves treating the starting material with tributyltin hydride (Bu₃SnH) and a radical initiator such as azoisobutyronitrile (AIBN) in refluxing deoxygenated anhydrous benzene . The reaction typically yields a mixture of isomers, which can be separated and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar free-radical cyclisation methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hepta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Primary amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Hepta-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of hepta-3,5-dienenitrile involves its interaction with various molecular targets and pathways. The compound can undergo free-radical cyclisation, leading to the formation of cyclic structures. These reactions are facilitated by the presence of the nitrile group and the conjugated double bonds, which stabilize the intermediate radicals .
Comparison with Similar Compounds
Similar Compounds
Penta-1,3-diene: A conjugated diene with similar reactivity but lacking the nitrile group.
2,5-Heptadiene: Another conjugated diene with different substitution patterns.
2-(N-methylanilino)hepta-2,5-diene-1,7-dinitrile: A related compound with additional functional groups.
Uniqueness
Hepta-3,5-dienenitrile is unique due to its specific combination of conjugated double bonds and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
89645-18-1 |
|---|---|
Molecular Formula |
C7H9N |
Molecular Weight |
107.15 g/mol |
IUPAC Name |
hepta-3,5-dienenitrile |
InChI |
InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h2-5H,6H2,1H3 |
InChI Key |
KCTNDIPTIYYUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
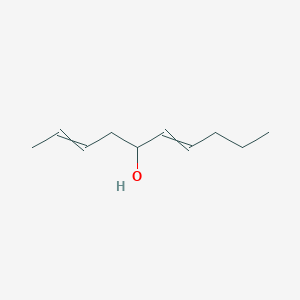
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
